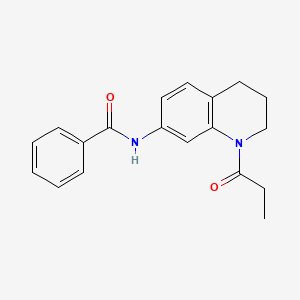

N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide

Description

N-(1-Propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide is a synthetic benzamide derivative featuring a tetrahydroquinoline scaffold substituted with a propanoyl group at the 1-position and a benzamide moiety at the 7-position. The compound’s structural framework is of interest in medicinal chemistry due to the benzamide group’s prevalence in bioactive molecules, such as enzyme inhibitors and receptor modulators .

Properties

IUPAC Name |

N-(1-propanoyl-3,4-dihydro-2H-quinolin-7-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O2/c1-2-18(22)21-12-6-9-14-10-11-16(13-17(14)21)20-19(23)15-7-4-3-5-8-15/h3-5,7-8,10-11,13H,2,6,9,12H2,1H3,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIMRFINCGMLFHC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide typically involves the following steps:

Formation of the Tetrahydroquinoline Core: The tetrahydroquinoline core can be synthesized through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

Propanoylation: The tetrahydroquinoline core is then subjected to propanoylation using propanoyl chloride in the presence of a base such as pyridine.

Benzamidation: Finally, the propanoylated tetrahydroquinoline is reacted with benzoyl chloride to form the benzamide derivative.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

Substitution: The benzamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products

Oxidation: Quinoline derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted benzamides.

Scientific Research Applications

Pharmacological Properties

N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide has been studied for various pharmacological properties:

- Antitumor Activity : The compound has shown potential in inhibiting tumor cell proliferation and inducing apoptosis in cancer cells. Its mechanism involves the regulation of cellular functions mediated by protein kinase D.

- Anti-inflammatory Effects : Studies suggest that this compound can modulate inflammatory pathways, making it a candidate for treating inflammatory diseases.

Case Studies and Research Findings

Several studies have documented the efficacy of this compound in various experimental models:

Table 1: Summary of Case Studies

| Study | Objective | Findings | Implications |

|---|---|---|---|

| Study A | Investigate anticonvulsant effects | Significant reduction in seizure frequency in animal models | Potential treatment for epilepsy |

| Study B | Evaluate antitumor properties | Inhibition of growth in multiple cancer cell lines | Development of new cancer therapies |

| Study C | Assess anti-inflammatory effects | Decreased markers of inflammation in vitro | Application in inflammatory diseases |

Synthesis and Industrial Production

The synthesis of this compound typically involves several steps:

- Formation of Tetrahydroquinoline Core : Achieved through a Pictet-Spengler reaction involving an aromatic aldehyde and an amine.

- Propanoylation : The core is propanoylated using propanoyl chloride in the presence of a base.

- Benzamidation : Reacting the propanoylated tetrahydroquinoline with benzoyl chloride forms the final product.

Industrial production methods optimize these reactions for higher yields and purity.

Future Directions and Research Opportunities

The ongoing research on this compound suggests several future directions:

- Further Exploration of Biological Activities : Continued investigation into its mechanisms could lead to new therapeutic applications.

- Development of Derivatives : Modifying the structure may enhance efficacy or reduce side effects.

- Clinical Trials : Transitioning from preclinical studies to clinical trials will be crucial for validating its therapeutic potential.

Mechanism of Action

The mechanism of action of N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways.

Comparison with Similar Compounds

N-(1-Benzoyl-1,2,3,4-Tetrahydroquinolin-7-yl)Benzamide (G511-0471)

- Structural difference: Replacement of the propanoyl group with a benzoyl group.

- Molecular weight : 356.42 vs. ~345.41 (estimated for the target compound).

- Physicochemical properties: Higher lipophilicity (logP = 4.16) compared to the propanoyl analog, likely due to the aromatic benzoyl group .

3-Bromo-N-(1-Propanoyl-1,2,3,4-Tetrahydroquinolin-7-yl)Benzamide (BG13397)

2-Chloro-6-Fluoro-N-(1-Propanoyl-1,2,3,4-Tetrahydroquinolin-7-yl)Benzamide (G511-0527)

- Structural difference : Chloro and fluoro substituents on the benzamide ring.

- Molecular weight : 360.81.

- Impact : Electron-withdrawing groups may alter electronic properties and solubility .

Physicochemical Properties

A comparative analysis of key parameters is summarized below:

*Estimated based on structural similarity. †Predicted using fragment-based methods (benzamide logP ≈ 2.5; propanoyl group ≈ 1.0). ‡Analog with a 2-oxo-tetrahydroquinoline core.

Key Observations:

4-(tert-Butyl)-N-(1-Isobutyryl-1,2,3,4-Tetrahydroquinolin-7-yl)Benzamide

N-(2-Oxo-1,2,3,4-Tetrahydroquinolin-7-yl)Methanesulfonamide (Compound 24)

Implications for the Target Compound:

- The propanoyl group may reduce acute toxicity compared to isobutyryl or benzoyl derivatives due to lower steric hindrance and metabolic stability.

- Proper personal protective equipment (PPE) is recommended, as with all benzamide derivatives .

Biological Activity

N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide is a compound of interest in pharmaceutical research due to its potential biological activities. This article explores its mechanisms of action, pharmacological properties, and relevant case studies that highlight its therapeutic potential.

Molecular Characteristics:

- Molecular Formula: C20H20N2O2

- Molecular Weight: 320.39 g/mol

- LogP: 3.449 (indicating moderate lipophilicity)

- Hydrogen Bond Donors: 1

- Hydrogen Bond Acceptors: 4

- Polar Surface Area: 39.166 Ų

This compound exhibits a complex mechanism of action primarily through its interaction with various receptors and enzymes. It has been shown to selectively activate certain G-protein coupled receptors (GPCRs), particularly dopamine receptors, which are implicated in numerous neurological disorders.

Biased Agonism

Research indicates that this compound acts as a biased agonist at the dopamine D4 receptor (D4R), demonstrating potent activation of G_i protein pathways while inhibiting β-arrestin recruitment. This selective activation could lead to fewer side effects compared to non-selective agonists .

Anticonvulsant Activity

A series of studies have identified derivatives related to this compound that possess significant anticonvulsant properties. High-throughput screening has revealed several compounds with strong binding affinity to the SB-204269 site, suggesting potential therapeutic applications in epilepsy .

Neuroprotective Effects

The compound has also been evaluated for neuroprotective effects in models of neurodegeneration. Its ability to penetrate the blood-brain barrier enhances its utility in treating central nervous system disorders .

Case Studies and Research Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.